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Abstract

Remacemide, an anticonvulsant and neuroprotective agent, undergoes significant metabolism
in vivo to produce a range of derivatives. Among these, the desglycinated metabolite, FPL
12495, has emerged as a principal contributor to the parent drug's pharmacological activity.
This technical guide provides a comprehensive overview of the role of FPL 12495, focusing on
its mechanisms of action, quantitative pharmacological data, and the experimental
methodologies used for its characterization. FPL 12495 exhibits a dual mechanism of action,
functioning as a potent uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor
and as a blocker of voltage-gated sodium channels. This guide synthesizes available data to
offer a detailed understanding of FPL 12495's contribution to the therapeutic potential of
remacemide, providing a valuable resource for professionals in the field of neuropharmacology
and drug development.

Introduction

Remacemide hydrochloride is an orally active neuroprotective agent that has been
investigated for the treatment of epilepsy and other neurological disorders.[1] Early research
indicated that while remacemide itself has activity, its primary active metabolite, FPL 12495, is
significantly more potent.[1] FPL 12495 is formed through a desglycination reaction, a key
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metabolic conversion that potentiates the pharmacological effects of the parent compound.[1]
This guide will delve into the specific roles and characteristics of FPL 12495, providing a
technical framework for understanding its importance in the context of remacemide's overall
therapeutic profile.

Mechanism of Action

FPL 12495 exerts its neuroprotective and anticonvulsant effects through a dual mechanism of
action, targeting two critical components of neuronal excitability: the NMDA receptor and
voltage-gated sodium channels.

Uncompetitive NMDA Receptor Antagonism

FPL 12495 acts as a potent uncompetitive antagonist of the NMDA receptor.[2][3] This means
that it binds to a site within the ion channel of the receptor, accessible only when the channel is
opened by the binding of both glutamate and a co-agonist (glycine or D-serine). By physically
occluding the open channel, FPL 12495 prevents the influx of Ca2* ions, a key event in
excitotoxicity and neuronal hyperexcitability. This action is considered to be the primary
mechanism behind its neuroprotective properties.
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Caption: Mechanism of FPL 12495 as an uncompetitive NMDA receptor antagonist.

Voltage-Gated Sodium Channel Blockade

In addition to its effects on the NMDA receptor, FPL 12495 also blocks voltage-gated sodium
channels. This action contributes to its anticonvulsant properties by reducing the rapid and
repetitive firing of neurons that is characteristic of seizure activity. By binding to the sodium
channel, FPL 12495 stabilizes the inactivated state of the channel, thereby reducing the
number of channels available to open in response to depolarization.
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- Determine ICso
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to Elicit Sodium Currents

l

Apply FPL 12495 and
Record Changes in Current

l

Analyze Current Traces to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Biological profile of the metabolites and potential metabolites of the anticonvulsant
remacemide - PubMed [pubmed.ncbi.nlm.nih.gov]

2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [The Desglycinated Metabolite FPL 12495: A Key Player
in the Neuropharmacology of Remacemide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b164367#role-of-remacemide-s-active-metabolite-fpl-
12495]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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